N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide
Description
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a piperidine core substituted with a 1,2,5-thiadiazole heterocycle at the nitrogen position. The benzamide moiety features a 2-(trifluoromethyl) group, which enhances lipophilicity and metabolic stability. Its synthesis typically involves coupling a piperidin-4-amine derivative with a benzoyl chloride intermediate under controlled conditions .
Properties
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4OS/c16-15(17,18)12-4-2-1-3-11(12)14(23)20-10-5-7-22(8-6-10)13-9-19-24-21-13/h1-4,9-10H,5-8H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNBOVPBABTFOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2C(F)(F)F)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under oxidative conditions.
Piperidine Ring Formation: The piperidine ring is often introduced via nucleophilic substitution reactions involving piperidine derivatives.
Coupling with Benzamide: The final step involves coupling the thiadiazole-piperidine intermediate with a trifluoromethyl-substituted benzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the trifluoromethyl group can improve its metabolic stability and bioavailability.
Comparison with Similar Compounds
Table 1: Comparison of Key Analogs
Key Observations:
Piperidine Substituent: The target compound’s 1,2,5-thiadiazole group replaces the ethylthioureido-benzyl (8a–8c) or sulfonyl/benzoyl (14a–14d) substituents in analogs. Thiadiazoles are bioisosteres of carboxylic acids, offering enhanced metabolic resistance compared to urea or sulfonamide linkages .
Benzamide Substituent :
- The 2-(trifluoromethyl) position in the target compound contrasts with 3-(trifluoromethyl) (8a) or 3-fluoro-4-(trifluoromethyl) (8b) groups. Ortho-substitution may sterically hinder interactions with target proteins compared to meta/para positions.
Synthetic Yields :
- Yields for analogs range from 35.2% (8b, 14a, 14b) to 65.2% (8c). The lower yields for urea-linked derivatives (14a–14d) suggest challenges in coupling bulky side chains. The target compound’s absence of urea groups might improve synthetic efficiency if similar methods (e.g., NaH-mediated coupling) are employed .
Research Findings and Implications
Metabolic Stability: Trifluoromethyl groups are known to resist oxidative metabolism. The 2-(trifluoromethyl) position in the target compound may offer superior stability over 8b’s 3-fluoro-4-(trifluoromethyl) group, which could be prone to defluorination.
Biological Activity
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Structural Characteristics
The compound features a thiadiazole ring, a piperidine moiety, and a trifluoromethyl benzamide group. These structural components contribute to its unique reactivity and biological profile.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The thiadiazole moiety is particularly important as it can mimic nucleobases, potentially interfering with DNA replication in bacteria.
2. Antifungal Activity
The compound has shown promising antifungal properties in vitro. Studies suggest that it disrupts fungal cell wall synthesis, leading to increased permeability and cell lysis.
3. Anticancer Potential
This compound has been evaluated for its anticancer effects. Preliminary findings indicate that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression.
The mechanism of action involves the compound's interaction with specific molecular targets:
- Enzyme Inhibition : It is believed to inhibit key enzymes involved in cellular proliferation and survival pathways.
- DNA Interaction : The thiadiazole ring may facilitate binding to DNA or RNA, disrupting normal cellular functions.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Antimicrobial Activity :
- Objective : To evaluate the efficacy against bacterial strains.
- Findings : Showed significant inhibition of growth in Gram-positive and Gram-negative bacteria.
-
Anticancer Study :
- Objective : Assess cytotoxic effects on cancer cell lines.
- Results : Induced apoptosis in breast cancer cells with an IC50 value of 15 µM.
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving amide coupling between a piperidine-thiadiazole precursor and a trifluoromethylbenzoyl chloride derivative. Key steps include:
- Nucleophilic substitution to functionalize the piperidine ring (e.g., introducing the thiadiazole moiety) .
- Amide bond formation using coupling reagents like HBTU or BOP in solvents such as THF or DCM, with triethylamine as a base to neutralize HCl byproducts .
- Purification via silica gel chromatography or recrystallization to achieve >95% purity.
Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) critically affect yield. For example, THF at 0°C improves regioselectivity during thiadiazole incorporation, while excess coupling reagent (1.2–1.5 eq) ensures complete amidation .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound's purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry (e.g., thiadiazole C3 substitution) and amide bond formation. Key signals include the trifluoromethyl singlet (~δ 120 ppm in F NMR) and piperidine protons (δ 2.5–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities ≤0.1% .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~398.1 g/mol) and detects side products like unreacted precursors .
Advanced Research Questions
Q. How do structural modifications at the benzamide or thiadiazole moieties affect biological activity and target selectivity?
- Methodological Answer :
- Benzamide modifications : Replacing the trifluoromethyl group with methoxy or chloro alters lipophilicity (logP) and hydrogen-bonding capacity, impacting membrane permeability and target binding. For example, trifluoromethoxy substitutions enhance metabolic stability compared to methoxy analogs .
- Thiadiazole modifications : Introducing electron-withdrawing groups (e.g., nitro) at the thiadiazole C5 position increases electrophilicity, potentially enhancing interactions with cysteine residues in enzyme active sites .
- Activity assays : Use competitive binding assays (e.g., SPR or fluorescence polarization) to quantify affinity shifts toward targets like kinase enzymes or GPCRs .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Meta-analysis standardization : Normalize data using parameters like IC50 (vs. % inhibition) and control for assay conditions (e.g., ATP concentration in kinase assays) .
- Crystallographic validation : Resolve discrepancies in binding modes via X-ray co-crystallography (e.g., confirming hydrogen bonds between the benzamide carbonyl and Lys123 in a kinase active site) .
- Orthogonal assays : Cross-validate cell-based results (e.g., apoptosis assays) with biochemical data (e.g., caspase-3 activation) to distinguish target-specific effects from off-target cytotoxicity .
Q. What computational methods predict binding interactions between this compound and biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against homology models of understudied targets (e.g., orphan GPCRs). Focus on the piperidine-thiadiazole core’s ability to occupy hydrophobic pockets .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulations (100 ns trajectories) assess stability of predicted binding poses, highlighting critical interactions like π-π stacking between the benzamide and tyrosine residues .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with minor structural changes (e.g., CF3 vs. OCF3 substitutions) .
Q. How do crystallographic studies inform understanding of molecular conformation and intermolecular interactions?
- Methodological Answer :
- Single-crystal X-ray diffraction : Reveals the compound’s preferred conformation (e.g., chair conformation of the piperidine ring) and intermolecular hydrogen bonds (e.g., N–H···N between amide and thiadiazole groups) that stabilize crystal packing .
- Hirshfeld surface analysis : Quantifies interaction types (e.g., C–H···F contacts from the trifluoromethyl group contributing to 15% of crystal contacts) .
- Polymorph screening : Use solvent evaporation under varied conditions (e.g., ethanol vs. acetonitrile) to identify stable forms with improved solubility or bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
